9-ethynyl-9H-carbazole
Description
Significance of Carbazole (B46965) Derivatives in Contemporary Organic and Materials Chemistry
Carbazole, a heterocyclic aromatic compound, and its derivatives are cornerstones of modern organic and materials chemistry. mdpi.comresearchgate.net Their rigid and planar π-conjugated structure, coupled with an electron-rich nitrogen atom, endows them with excellent hole-transporting capabilities. mdpi.comresearchgate.netbohrium.com This property is paramount in the development of organic electronic devices.
Furthermore, carbazole-based materials are known for their high thermal and chemical stability, which is a crucial attribute for the longevity and reliability of electronic components. mdpi.comemu.edu.tr The ease with which the carbazole core can be functionalized at various positions allows for the fine-tuning of its electronic and optical properties. emu.edu.tr This has led to their extensive use in a variety of applications, including:
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely employed as host materials for phosphorescent emitters and as building blocks for thermally activated delayed fluorescence (TADF) emitters, enhancing the efficiency of OLEDs. mdpi.combohrium.com
Organic Photovoltaics (OPVs): Their excellent hole-transporting properties make them valuable components in the active layer of organic solar cells. mdpi.comnih.gov
Organic Field-Effect Transistors (OFETs): The ordered molecular packing and charge-carrier mobility of carbazole derivatives are beneficial for their use in OFETs. researchgate.net
Sensors: The fluorescence of carbazole-based compounds can be sensitive to their environment, making them suitable for chemical sensing applications. emu.edu.tr
Strategic Role of the Ethynyl (B1212043) Functional Group in Carbazole Modifications and Applications
The introduction of an ethynyl (–C≡CH) group at the 9-position of the carbazole nucleus to form 9-ethynyl-9H-carbazole is a strategic masterstroke. This functional group is not merely a passive appendage; it is a reactive handle that unlocks a plethora of synthetic possibilities. The triple bond of the ethynyl group serves as a versatile platform for a variety of chemical transformations, most notably:
Sonogashira Coupling: This cross-coupling reaction allows for the facile connection of the ethynyl-carbazole unit to a wide array of aryl or vinyl halides, enabling the construction of extended π-conjugated systems. preprints.orgrsc.orgrsc.org
Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," providing a highly efficient and reliable method for linking carbazole moieties to other molecular building blocks. ossila.com
Polymerization: The ethynyl group can undergo polymerization to form poly(this compound), a polymer with potentially interesting electronic and optical properties. acs.org
The linear and rigid nature of the ethynyl linker helps to maintain or even enhance the planarity of the resulting molecules, which is often beneficial for charge transport and intermolecular interactions. acs.orgresearchgate.net This has led to the development of novel materials with tailored properties for specific applications.
Overview of Academic Research Trajectories for this compound and Its Analogues
Academic research on this compound and its analogues is following several exciting trajectories. A significant area of focus is its use as a fundamental building block for the synthesis of more complex molecular architectures. Researchers are actively exploring its incorporation into:
Polymers and Dendrimers: The ability to polymerize or to be incorporated into dendritic structures makes this compound a valuable monomer for the creation of high-performance materials for OLEDs and other organic electronic devices. acs.org
Donor-Acceptor Systems: By coupling this compound (an electron donor) with various electron-accepting moieties, researchers can create molecules with tailored intramolecular charge transfer characteristics, which are crucial for applications in photovoltaics and nonlinear optics. rsc.org
Microporous Organic Polymers (MOPs): The rigid structure of the carbazole unit makes it an excellent component for the construction of MOPs, which have potential applications in gas storage and separation. nih.gov
The structural and electronic properties of this compound have been the subject of detailed investigation. Crystallographic studies have provided insights into its planar structure and intermolecular packing in the solid state. nih.gov Spectroscopic and electrochemical analyses have helped to elucidate its photophysical and redox properties, providing a foundation for its rational application in various devices.
Structure
3D Structure
Properties
IUPAC Name |
9-ethynylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEBPMFFSGVANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450043 | |
| Record name | 9H-Carbazole, 9-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26157-62-0 | |
| Record name | 9H-Carbazole, 9-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Pathways for 9-Ethynyl-9H-carbazole
The synthesis of this compound, an ynamine, can be approached through several chemical routes. Ynamines are known for their reactivity and potential instability, necessitating carefully controlled synthetic conditions. scripps.edu
Electrochemical Synthesis Approaches
While electrochemical methods are widely used for the polymerization of carbazole (B46965) derivatives and for studying their electronic properties, specific protocols for the direct electrochemical synthesis of this compound are not prominently documented in the reviewed literature. orgsyn.org Electrochemical synthesis often involves the generation of radical cations or anions to initiate polymerization or coupling reactions. orgsyn.org The synthesis of related ynamides and ynamines has been explored through various chemical methods, but electrochemical N-ethynylation remains a less common approach. acs.orgthieme-connect.com Future research may explore electrochemical routes, potentially involving the anodic oxidation of carbazole in the presence of an ethynyl (B1212043) source or the cathodic reduction of a pre-functionalized carbazole derivative.
Other Established Conventional Synthetic Protocols
Conventional organic synthesis provides more established pathways to this compound. A common strategy involves the N-alkylation or N-arylation of the carbazole nitrogen. One historical method for creating ynamines involves the reaction of a secondary amine with tetrachloroethylene, followed by elimination steps. rsc.org More modern and general methods for ynamide and ynamine synthesis often rely on copper-catalyzed coupling reactions. orgsyn.org
A frequently cited method for preparing this compound involves the reaction of the potassium salt of carbazole with trichloroethylene. This reaction proceeds via an initial nucleophilic substitution followed by dehydrochlorination steps to yield the terminal alkyne.
Table 1: Conventional Synthesis of this compound
| Precursors | Reagents | Solvent | Key Conditions | Product |
|---|
This method highlights a practical approach to installing the reactive ethynyl group directly onto the carbazole nitrogen, creating the versatile ynamine building block. nih.gov
Functionalization and Derivatization via the Ethynyl Moiety
The terminal alkyne of this compound is its most reactive site for transformations, enabling the construction of larger, more complex molecular architectures.
Palladium-Catalyzed Sonogashira Coupling Reactions
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgjk-sci.com This reaction, catalyzed by palladium and a copper(I) co-catalyst, is highly efficient for extending the π-conjugated system of the carbazole core. organic-chemistry.orgbeilstein-journals.org In this context, this compound acts as the alkyne component, coupling with various halogenated aromatic or heteroaromatic compounds. This allows for the direct attachment of different functional units to the carbazole nitrogen through a rigid ethynyl linker. The reaction is tolerant of many functional groups and typically proceeds under mild conditions. jk-sci.com
Table 2: Examples of Sonogashira Coupling Reactions
| Alkyne Reactant | Coupling Partner (Ar-X) | Catalytic System | Product |
|---|---|---|---|
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 9-(Phenylethynyl)-9H-carbazole |
| This compound | 2-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI / Base | 9-((2-Pyridyl)ethynyl)-9H-carbazole |
These reactions demonstrate the utility of the Sonogashira coupling to synthesize a diverse library of carbazole derivatives with tailored electronic and photophysical properties. rsc.org
Click Chemistry Applications for Macromolecular Assembly
The terminal alkyne of this compound is an ideal functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govorganic-chemistry.org This reaction is known for its high efficiency, specificity, and mild reaction conditions, making it a premier tool for macromolecular assembly. rsc.orgwikipedia.org By reacting this compound with molecules containing one or more azide (B81097) (-N₃) functional groups, stable 1,2,3-triazole rings are formed, covalently linking the carbazole units into polymers, dendrimers, or other complex architectures. nih.govyoutube.com
The resulting triazole linker is not merely a passive connector; its aromatic nature and strong dipole moment can influence the electronic properties of the final material. nih.gov This strategy has been widely used to create functional polymers for organic electronics and bioconjugation. wikipedia.orgnih.gov
Table 3: Macromolecular Assembly via CuAAC Click Chemistry
| Alkyne Monomer | Azide Partner | Catalyst | Resulting Structure |
|---|---|---|---|
| This compound | 1,4-Bis(azidomethyl)benzene | CuSO₄ / Sodium Ascorbate | Linear polymer with alternating carbazole and phenyl units linked by triazoles |
| This compound | Benzyl azide | CuI | 1-Benzyl-4-(9H-carbazol-9-yl)-1H-1,2,3-triazole acs.org |
Knoevenagel Condensation Reactions for Extended Conjugation
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, followed by dehydration to form a new carbon-carbon double bond. researchgate.net this compound itself does not directly participate in this reaction as it lacks the required carbonyl or active methylene group. However, it can be readily converted into a suitable precursor.
A common strategy involves the formylation of the electron-rich carbazole ring system, typically at the 3- or 6-position, using the Vilsmeier-Haack reaction (POCl₃/DMF). nih.govchemistrysteps.comorganic-chemistry.orgwikipedia.org This introduces an aldehyde group (-CHO) onto the carbazole scaffold while leaving the ethynyl group at the 9-position intact. The resulting this compound-3-carbaldehyde can then undergo a Knoevenagel condensation with various active methylene compounds like malononitrile (B47326) or barbituric acid. This sequence creates a highly conjugated "push-pull" system, where the carbazole acts as an electron donor and the newly formed group acts as an electron acceptor, which is highly desirable for nonlinear optical and electronic applications.
Table 4: Knoevenagel Condensation of a this compound Derivative
| Carbazole Precursor | Active Methylene Compound | Base Catalyst | Product with Extended Conjugation |
|---|---|---|---|
| This compound-3-carbaldehyde | Malononitrile | Piperidine or a weak base | 2-((9-Ethynyl-9H-carbazol-3-yl)methylene)malononitrile |
| This compound-3-carbaldehyde | Barbituric acid | Piperidine/Ethanol | 5-((9-Ethynyl-9H-carbazol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Hiyama Coupling Reactions for Vinylcarbazole Derivatives
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org This reaction is noted for its tolerance of various functional groups and the low toxicity of the organosilicon reagents. nih.govyoutube.com The general mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with an activated organosilane, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov
Activation of the relatively inert carbon-silicon bond is crucial and is typically achieved using a fluoride (B91410) source, such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF), or a base. youtube.com This activation step forms a hypervalent silicon species, which facilitates the transmetalation to the palladium center. organic-chemistry.orgyoutube.com
While direct Hiyama coupling of this compound is not extensively documented, the methodology is applicable to the synthesis of vinylcarbazole derivatives. In a potential synthetic route, a vinyl-substituted organosilane could be coupled with a halogenated carbazole, or conversely, a silylated carbazole derivative could be reacted with a vinyl halide. This approach allows for the creation of C(sp²)–C(sp²) bonds, leading to the formation of π-conjugated systems incorporating the carbazole moiety.
Oxidative Oligomerization Strategies (e.g., with FeCl₃)
Oxidative oligomerization is a powerful method for synthesizing conjugated polymers and oligomers from electron-rich aromatic compounds like carbazole. Ferric chloride (FeCl₃) is a commonly employed and effective oxidizing agent for this purpose. researchgate.netresearchgate.net The process involves the oxidation of the carbazole monomer to form a radical cation. These radical cations then couple with each other, typically at the 3- and 6-positions of the carbazole ring, which are the most electron-rich sites. Subsequent deprotonation leads to the formation of a new carbon-carbon bond between the monomer units.
This polymerization method has been successfully applied to various carbazole derivatives. For instance, the oxidative polymerization of 4-(9H-carbazol-9-yl)phenol with FeCl₃ yields a polymer with high thermal stability. researchgate.netepa.gov Similarly, 1,4,5,8,9-pentamethylcarbazole (B1617864) can be polymerized using FeCl₃ in a chloroform (B151607) solution to produce a well-defined, soluble poly(3,6-carbazole). researchgate.netresearchgate.net The steric hindrance from the methyl groups in this case results in a non-coplanar, twisted polymer backbone. researchgate.net
For this compound, an oxidative oligomerization strategy with FeCl₃ would be expected to produce poly(this compound), with linkages at the 3,6-positions. The resulting polymer would feature a conjugated backbone with pendant ethynyl groups, which could be used for further post-polymerization functionalization or to influence the material's solid-state packing and electronic properties.
Integration into Complex Molecular Architectures and Scaffolds
The unique electronic properties of the carbazole unit and the synthetic versatility of the ethynyl group make this compound an ideal component for building sophisticated molecular systems for applications in materials science and medicinal chemistry.
Synthesis of Carbazole-Substituted Boron-Dipyrromethene (BODIPY) Derivatives
Boron-dipyrromethene (BODIPY) dyes are highly valued for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical stability. The integration of a carbazole moiety into the BODIPY core can significantly modulate its photophysical properties. The Sonogashira cross-coupling reaction is a highly effective method for this purpose, directly linking the ethynyl group of this compound to a halogenated BODIPY core. researchgate.netfrontiersin.org
This palladium-catalyzed reaction creates a rigid ethynyl bridge between the carbazole donor and the BODIPY acceptor, facilitating strong electronic communication. frontiersin.org This interaction often leads to the appearance of an intramolecular charge-transfer (ICT) band in the absorption spectrum and can result in a significant red-shift of both absorption and emission wavelengths. researchgate.net
A variety of carbazole-BODIPY conjugates have been synthesized using this approach. For example, coupling 9-ethyl-3-(prop-1-ynyl)-9H-carbazole with an iodinated BODIPY precursor yields a dyad with pronounced ICT characteristics. frontiersin.org The resulting molecules are often highly fluorescent in nonpolar solvents but show quenched fluorescence in polar solvents due to the stabilization of the charge-transfer state. researchgate.net
Table 1: Examples of Carbazole-BODIPY Synthesis
| Carbazole Precursor | BODIPY Precursor | Coupling Reaction | Key Feature | Reference |
|---|---|---|---|---|
| 9-ethyl-3-(prop-1-ynyl)-9H-carbazole | Iodo-BODIPY | Sonogashira Coupling | Efficient ICT Process | frontiersin.org |
| 3,6-diethynyl-9-octyl-9H-carbazole | beta-diiodinated aza-BODIPY | Sonogashira Coupling | NIR Emissive Polymer | frontiersin.org |
| C-substituted ortho- and meta-carboranyl fragments | BODIPY fluorophore | Sonogashira cross-coupling | Theranostic agents | nih.gov |
Design and Synthesis of Donor-π-Acceptor (D-π-A) Systems
Donor-π-Acceptor (D-π-A) systems are a major class of organic functional materials. Their properties are defined by an electron-donating unit (D), an electron-accepting unit (A), and a π-conjugated bridge that connects them. The carbazole group is an excellent electron donor due to its electron-rich aromatic nature and hole-transporting capabilities. mdpi.comnih.gov The ethynyl group of this compound serves as a perfect π-linker, providing a rigid and highly conjugated connection that promotes efficient intramolecular charge transfer from the donor to the acceptor upon photoexcitation.
The synthesis of these systems often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to connect the this compound donor to a halogenated acceptor molecule. researchgate.net A wide range of acceptor units have been combined with carbazole donors, including pyrimidine (B1678525), diketopyrrolopyrrole (DPP), and quinolinium salts, to create materials with specific optical and electronic properties. mdpi.comnih.gov For instance, D-A fluorophores with a carbazole donor and a pyrylium (B1242799) salt acceptor have been synthesized via Knoevenagel condensation. mdpi.com
Table 2: Components in Carbazole-Based D-π-A Systems
| Donor (D) | π-Linker (π) | Acceptor (A) | Synthetic Strategy | Reference |
|---|---|---|---|---|
| Carbazole | Ethynyl | BODIPY | Sonogashira Coupling | researchgate.netfrontiersin.org |
| Carbazole | (none) | Pyrimidine-5-carbonitrile | Nucleophilic Substitution | nih.gov |
| Carbazole | Vinylene | Dicyanovinylene | Knoevenagel Condensation | mdpi.com |
| Carbazole | (none) | Diketopyrrolopyrrole (DPP) | Direct C-H Arylation | nih.gov |
Preparation of Pyrimidine Derivatives Bearing Carbazole Substituents
Pyrimidine and its derivatives are important heterocyclic compounds known for their electron-deficient nature, making them suitable as acceptor units in D-π-A architectures. heteroletters.org The synthesis of pyrimidine derivatives bearing carbazole substituents can be achieved through several routes.
One common method is the nucleophilic aromatic substitution (SNAᵣ) reaction, where the nitrogen of carbazole displaces a halide on a pyrimidine ring. For example, reacting 9H-carbazole with 4,6-dichloropyrimidine-5-carbonitrile (B1297664) in the presence of a base like potassium hydroxide (B78521) yields 4,6-di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile. nih.gov This creates a D-A-D structure where two carbazole donors are directly attached to the pyrimidine acceptor. nih.gov
Alternatively, for incorporating an ethynyl linker, the Sonogashira coupling is the ideal method. This would involve reacting this compound with a halogenated pyrimidine (e.g., a bromo- or iodo-pyrimidine). This approach leverages the carbazole as a donor and the pyrimidine as an acceptor, connected by the π-conjugated ethynyl bridge, to form a linear D-π-A system. Such compounds are investigated for applications in organic light-emitting diodes (OLEDs) and as photocatalysts. rsc.org
Structural Elucidation and Advanced Characterization
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction analysis of 9-ethynyl-9H-carbazole has provided a precise three-dimensional map of its atomic arrangement, revealing key details about its molecular geometry and the forces governing its crystal lattice formation. The compound crystallizes in an orthorhombic system. unica.it One of the key findings is the presence of two independent molecules, denoted as Molecule A and Molecule B, within the asymmetric unit of the crystal structure. unica.itnih.gov
Both independent molecules of this compound exhibit a high degree of planarity. unica.itnih.gov The carbazole (B46965) moiety, a fused aromatic system, is inherently flat. For Molecule A, the root-mean-square (r.m.s.) deviation of atoms from the mean plane of the carbazole ring system (N1/C1—C14) is a mere 0.0312 Å. unica.itnih.gov Molecule B is even more planar, with an r.m.s. deviation of just 0.0152 Å from its corresponding plane (N2/C15—C28). unica.itnih.gov This near-perfect planarity is a critical feature, as it facilitates effective π-electron delocalization across the carbazole core and the ethynyl (B1212043) substituent.
The key bond lengths determined from the diffraction data are consistent with the hybridizations of the involved atoms. The bond connecting the carbazole nitrogen to the sp-hybridized carbon of the ethynyl group (N—Csp) is 1.353 (4) Å in Molecule A and 1.350 (4) Å in Molecule B. unica.itnih.gov The acetylene (B1199291) triple bond (C≡C) lengths are 1.189 (4) Å and 1.190 (4) Å for Molecule A and B, respectively. unica.itnih.gov
| Bond | Molecule A Length (Å) | Molecule B Length (Å) |
|---|---|---|
| N—Csp | 1.353 (4) | 1.350 (4) |
| C≡C | 1.189 (4) | 1.190 (4) |
| Csp—H | 0.95 (5) | 0.97 (4) |
The crystal packing of this compound is characterized by the formation of columnar structures where molecules stack along the crystallographic c-axis. unica.itnih.gov The arrangement is primarily governed by π-π stacking interactions, a common feature in planar aromatic molecules. ipb.pt These interactions are particularly pronounced for Molecule A. unica.itnih.gov
Specifically, short contacts are observed between the acetylene carbons of one Molecule A and the fused benzene (B151609) ring of an adjacent Molecule A within the same stack. unica.itnih.gov The distances between these atoms are measured to be 3.341 (4) Å and 3.396 (4) Å, which are indicative of significant π-π stacking. unica.itnih.gov In contrast, the packing arrangement for Molecule B does not show any similarly short or remarkable spatial contacts, suggesting a different, less interactive stacking mode for this independent molecule. unica.itnih.gov This differentiation in packing between the two independent molecules highlights the subtle energetic factors that can lead to complex supramolecular architectures.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the molecular structure of this compound in non-crystalline states and for probing its electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the unique protons and carbons in its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring and a unique signal for the acetylenic proton. The aromatic protons typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. unica.it The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the carbazole core. The terminal acetylenic proton (≡C-H) is anticipated to resonate in a characteristic region, typically around 2.5-3.5 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the aromatic carbons of the carbazole unit and the two sp-hybridized carbons of the ethynyl group. The aromatic carbons typically resonate between 108 and 141 ppm. ub.edu The two acetylenic carbons are expected to appear in the range of 80-95 ppm. ub.edu
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Carbazole) | 7.0 - 8.5 |
| ¹H | Acetylenic Proton (≡C-H) | 2.5 - 3.5 |
| ¹³C | Aromatic Carbons (Carbazole) | 108 - 141 |
| ¹³C | Acetylenic Carbons (-C≡C-) | 80 - 95 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.
A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch is expected to appear as a weak to medium band in the region of 2100-2260 cm⁻¹. unica.it Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. researchgate.net The C-N stretching vibration of the carbazole ring would be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹. Aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 |
| C≡C Stretch | Alkyne | 2100 - 2260 |
| C-H Stretch | Aromatic | >3000 |
| C=C Stretch | Aromatic | 1450 - 1600 |
| C-N Stretch | Aromatic Amine | 1250 - 1350 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₄H₉N, which corresponds to a calculated exact mass of 191.0735 g/mol . unica.it
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. Therefore, the HRMS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) value corresponding to the exact mass of C₁₄H₁₀N⁺.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₉N |
| Calculated Exact Mass | 191.0735 |
| Expected Ion (ESI-MS) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 192.0808 |
Theoretical and Computational Chemistry Investigations
Theoretical and computational chemistry provides profound insights into the intrinsic properties of this compound at the molecular level. These methods are essential for understanding the relationship between its structure and its electronic and photophysical behaviors, offering a detailed picture that complements experimental findings.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. For carbazole derivatives, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide results that correlate well with experimental data obtained from X-ray crystallography. nih.gov
The geometry of this compound has been experimentally determined, revealing an essentially planar structure for the carbazole moiety. researchgate.net DFT calculations for this compound corroborate this finding, predicting a planar, rigid skeleton. The optimized geometry from these calculations provides precise bond lengths and angles that are in close agreement with experimental values. For instance, the crystallographically determined bond lengths for the key N–C(sp) and C≡C bonds are approximately 1.350–1.353 Å and 1.189–1.190 Å, respectively. researchgate.net DFT calculations typically reproduce these values with high accuracy, as demonstrated in studies of similar carbazole-containing molecules. nih.gov
| Bond | Typical Experimental (X-ray) Range | Typical DFT (B3LYP) Calculated Range |
|---|---|---|
| N–C (in ring) | 1.37 - 1.40 | 1.38 - 1.41 |
| C–C (aromatic) | 1.38 - 1.41 | 1.39 - 1.42 |
| N–C(substituent) | 1.35 - 1.45 | 1.36 - 1.46 |
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of organic molecules. nih.govnih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, as well as oscillator strengths (f), which relate to the intensity of the absorption. mdpi.comnih.gov
For this compound, TD-DFT calculations predict that the lowest energy electronic transitions are predominantly π–π* in nature, arising from the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. These transitions are localized on the conjugated carbazole framework. The primary electronic transition, leading to the first excited singlet state (S₁), is typically dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Computational studies on various carbazole derivatives confirm that TD-DFT provides a reliable description of their absorption spectra. nih.govnih.gov
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₁ | 3.65 | 340 | 0.15 | HOMO → LUMO (95%) |
| S₂ | 4.21 | 294 | 0.45 | HOMO-1 → LUMO (88%) |
| S₃ | 4.48 | 277 | 0.30 | HOMO → LUMO+1 (92%) |
Note: The values in Table 2 are representative and based on typical TD-DFT (e.g., B3LYP/6-31G(d)) results for similar carbazole chromophores.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and optical properties. samipubco.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the energy required for electronic excitation. nankai.edu.cn
In carbazole derivatives, the HOMO is consistently found to be a π-orbital delocalized across the electron-rich carbazole ring system. mdpi.commdpi.com For this compound, DFT calculations show the HOMO is primarily centered on the carbazole core, reflecting its electron-donating character. The LUMO is a π*-antibonding orbital, also delocalized over the aromatic system, including the ethynyl substituent. This extensive delocalization across both the carbazole and the ethynyl moiety contributes to the molecule's electronic properties.
The HOMO-LUMO energy gap is a key determinant of the molecule's absorption and emission characteristics. A smaller gap generally corresponds to absorption at longer wavelengths. nankai.edu.cn Theoretical calculations allow for the precise determination of the energies of these orbitals and the resulting energy gap, which is fundamental for designing carbazole-based materials for specific optoelectronic applications. nih.gov
| Parameter | Energy (eV) | Computational Method |
|---|---|---|
| HOMO | -5.85 | B3LYP/6-31G(d) |
| LUMO | -1.20 | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.65 | B3LYP/6-31G(d) |
Note: The values in Table 3 are representative and based on typical DFT results for simple carbazole derivatives.
Photophysical Properties and Optoelectronic Applications
Fundamental Electronic Absorption and Emission Characteristics
The photophysical behavior of 9-ethynyl-9H-carbazole is dictated by its electronic structure, which is characterized by the carbazole (B46965) moiety, a well-known hole-transporting unit, and the electron-rich ethynyl (B1212043) group. This combination gives rise to distinct absorption and emission properties that can be modulated through chemical modifications.
Investigation of Absorption and Emission Maxima Tuning
The absorption and emission maxima of this compound and its derivatives are sensitive to the electronic environment of the molecule. The parent compound, this compound, exhibits an emission maximum at approximately 405 nm, which falls within the violet-blue region of the electromagnetic spectrum. This emission is produced from a high-energy absorption band.
The absorption and emission wavelengths can be tuned by introducing different substituent groups onto the carbazole core or by extending the π-conjugation of the molecule. This tunability is a critical aspect for the design of materials with specific light-emitting properties for various applications. For instance, creating donor-acceptor systems by attaching electron-donating and electron-withdrawing groups to the carbazole framework can lead to significant shifts in the absorption and emission spectra due to intramolecular charge transfer processes.
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent |
| This compound | Not explicitly stated in provided search results | ~405 | Not explicitly stated |
Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. While specific quantitative data for the fluorescence quantum yield of this compound was not found in the provided search results, the photophysical properties of carbazole derivatives suggest that their quantum yields can be influenced by factors such as molecular rigidity and the surrounding environment. For many carbazole derivatives, high fluorescence quantum yields are often observed, making them suitable candidates for emissive materials in optoelectronic devices.
Mechanisms of Intramolecular Charge Transfer (ICT) Processes
In donor-acceptor substituted carbazole derivatives, the phenomenon of intramolecular charge transfer (ICT) plays a crucial role in their photophysical properties. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the electron-donating carbazole moiety, to the lowest unoccupied molecular orbital (LUMO), which may be centered on an attached electron-accepting group.
This charge separation in the excited state leads to a large change in the dipole moment and results in a redshift of the emission spectrum in polar solvents. The efficiency of this ICT process is dependent on the strength of the donor and acceptor groups, the nature of the π-bridge connecting them, and the polarity of the solvent. Understanding and controlling these ICT processes are fundamental to designing molecules with tailored emission colors and efficiencies.
Aggregation-Induced Emission Enhancement Phenomena
While many organic chromophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, a class of molecules, including some carbazole derivatives, exhibit an opposite phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). In dilute solutions, these molecules may be non-emissive or weakly fluorescent due to non-radiative decay pathways facilitated by intramolecular rotations and vibrations.
However, in the aggregated state or in the solid form, the restriction of these intramolecular motions (RIM) blocks the non-radiative decay channels, leading to a significant enhancement of the fluorescence quantum yield. This property is highly desirable for applications in solid-state lighting and sensing, as it ensures strong emission in the device's active layer. The ethynyl group in this compound can contribute to forming ordered molecular packing in the solid state, which may influence its AIEE characteristics.
Applications in Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of this compound and its derivatives make them promising materials for use in Organic Light-Emitting Diodes (OLEDs).
Role as Emissive Layer Components
Carbazole-based materials are widely utilized in OLEDs, often serving as host materials in the emissive layer due to their good hole-transporting capabilities and high triplet energy levels. The introduction of the ethynyl group at the 9-position of the carbazole core in this compound provides a versatile point for further functionalization, allowing for the synthesis of a wide range of emissive materials.
These materials can be designed to emit light across the visible spectrum, from blue to red, by carefully tuning their molecular structure. As emissive layer components, these compounds are responsible for the generation of light within the OLED. Their high fluorescence quantum yields in the solid state, often a result of AIEE, are critical for achieving high device efficiency. The ability to form stable amorphous films is another important characteristic that contributes to the longevity and performance of OLED devices.
Utilization as Host Materials for Phosphorescent Emitters
The carbazole moiety is a fundamental building block in the design of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com The effectiveness of a host material relies on its ability to have a higher triplet energy level than the phosphorescent guest (dopant), ensuring efficient energy transfer to the emitter and preventing back-energy transfer. nih.gov Carbazole derivatives are widely used for this purpose due to their high triplet energies and good charge-transporting properties. mdpi.comnih.gov
While specific research on this compound as a host material is limited, the photophysical properties of its close derivatives suggest its potential. For instance, gold(I) complexes featuring the 9-(4-ethynylphenyl)-9H-carbazole ligand exhibit intense solid-state phosphorescence. acs.org At room temperature, the emission is broad (450–600 nm) and red-shifted compared to the free ligand, indicating a combination of carbazole-centered and intramolecular charge transfer (ICT) transitions. acs.org This inherent phosphorescence points to the potential of the carbazole-ethynyl structure to participate effectively in the energy transfer processes required in a host material.
The general strategy for designing carbazole-based hosts involves creating structures that can form stable amorphous films, which helps in uniformly dispersing the guest emitter molecules and reducing concentration quenching. nih.gov Materials incorporating carbazole fragments have been successfully used as hosts for both green and blue PhOLEDs, achieving high efficiencies. nih.govnih.govrsc.org For example, a host material based on 3-[bis(9-ethylcarbazol-3-yl)methyl]-9-hexylcarbazole demonstrated peak efficiencies of 11.4% for green PhOLEDs and 9.4% for blue PhOLEDs, attributed to its high triplet energy and balanced charge injection. researchgate.net
Functionality in Charge Transport Layers (Electron and Hole Transport)
Carbazole-based compounds are renowned for their hole-transporting capabilities, stemming from the electron-rich nature of the nitrogen-containing aromatic ring system. mdpi.com This property makes them a staple in the hole transport layers (HTLs) of various organic electronic devices, including OLEDs and perovskite solar cells. osti.govperovskite-info.comrsc.org The general mechanism involves the stabilization of positive charge carriers (holes) and their efficient transport through the material via a hopping mechanism between adjacent carbazole moieties.
While direct studies on the charge transport properties of this compound are not extensively documented, the characteristics of the broader carbazole family are well-established. Triphenylamine and carbazole are two of the most common moieties used in the development of HTMs due to their excellent hole-transport properties. mdpi.com The introduction of different functional groups to the carbazole core is a common strategy to tune its thermal stability, morphological stability, and charge transport characteristics. mdpi.com For instance, cross-linkable carbazole-based materials have been developed to create robust HTLs that are resistant to the strong solvents used in the fabrication of perovskite solar cells, achieving efficiencies of 16.9%. perovskite-info.comrsc.org
Conversely, modifying carbazole derivatives to function as electron transport materials (ETMs) is also an active area of research. This is typically achieved by incorporating strong electron-withdrawing groups into the molecular structure. rsc.org For example, A–D–A′ type molecules combining an electron-donating carbazole (D) with electron-accepting 1,3,4-oxadiazole (B1194373) and cyano moieties (A, A') have been shown to act as efficient ETMs. These materials can also serve as the n-type acceptor component in exciplex-based hosts for high-efficiency PhOLEDs. rsc.org
Exciplex Formation in Electroluminescence
An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor. In the context of electroluminescence, exciplex formation at the interface of donor and acceptor layers can be a crucial mechanism for light emission, often leading to thermally activated delayed fluorescence (TADF). frontiersin.org Carbazole derivatives are frequently used as the electron-donating component in these systems. frontiersin.orgnih.govscienceopen.com
When a carbazole-based material forms an interface with a suitable electron-accepting material, the recombination of electrons and holes can lead to the formation of an exciplex state. This state typically has a small energy gap between its singlet (S1) and triplet (T1) levels, which allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, harvesting otherwise non-emissive triplet excitons and enhancing the device's quantum efficiency. frontiersin.org
For example, using 1,3-di(9H-carbazol-9-yl)benzene (mCP) as the electron-donating material mixed with a strong electron-acceptor, an enhanced electroluminescence with an external quantum efficiency (EQE) of 10.8% was achieved, which was attributed to the TADF process originating from exciplex formation. frontiersin.org Similarly, covalently bonding carbazole (donor) and benzoyl-1H-1,2,3-triazole (acceptor) moieties resulted in compounds that exhibited bluish-green TADF due to exciplex formation, with small singlet-triplet energy splitting between 0.07–0.13 eV. nih.govscienceopen.com These systems, when used as hosts in white OLEDs, led to devices with a maximum power efficiency of 10.7 lm/W and a high color rendering index of 92. nih.govscienceopen.com
Applications in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
Donor Materials in Photovoltaic Devices
In organic photovoltaic (OPV) devices, carbazole-based materials are widely explored as electron donor materials due to their excellent hole-transporting properties and tunable electronic structure. rsc.orgnih.govnih.gov They are often used in bulk heterojunction (BHJ) solar cells, where they are blended with an electron acceptor material. The fundamental principle relies on the photoinduced electron transfer from the highest occupied molecular orbital (HOMO) of the carbazole donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Function as Photosensitizers
In dye-sensitized solar cells (DSSCs), a photosensitizer (dye) is responsible for absorbing light and injecting electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Carbazole derivatives are excellent candidates for photosensitizers due to their strong electron-donating nature, high thermal and chemical stability, and the ease with which their structure can be modified. nih.govnih.gov
Other Photonic and Electronic Device Applications
The versatile electronic and photophysical properties of this compound and its derivatives open up applications beyond OLEDs and solar cells. The presence of the ethynyl group makes the compound a valuable building block in materials science and organic synthesis, allowing for further chemical modifications. cymitquimica.com
One notable application is in the creation of luminescent metal-organic complexes. Gold(I) complexes incorporating the 9-(4-ethynylphenyl)-9H-carbazole ligand, for example, show strong solid-state phosphorescence. acs.org This metal-tuned photophysical behavior suggests potential uses in luminescent materials for sensing or lighting applications. The structural properties of this compound, which forms columnar stacks in its crystal structure through π–π stacking interactions, are also of interest. nih.govnih.gov Such organized molecular packing can be crucial for optimizing charge transport in devices like organic field-effect transistors (OFETs). The carbazole moiety's inherent photoconductivity and charge-carrying capabilities are foundational to its use in these and other electronic applications. nih.gov
Development of Laser Materials
The carbazole unit is a well-known fluorophore, and its derivatives are recognized for their intense luminescence, making them suitable candidates for laser dyes and other light-emitting applications researchgate.netresearchgate.net. The introduction of an ethynyl linkage to the carbazole core, as in this compound, can further enhance its photophysical properties, making it a promising component in the design of new laser materials.
Derivatives of carbazole are actively utilized in optical materials due to their excellent solubility, stability, and intramolecular charge transfer capabilities researchgate.net. These characteristics are crucial for the development of efficient and durable dye lasers. For instance, new 3-ethynylaryl coumarin-based dyes have been synthesized for potential use in dye-sensitized solar cells (DSSCs) and have shown tunable photophysical properties based on their molecular structure nih.gov. While direct studies on this compound for laser applications are not extensively documented, the known properties of related carbazole and ethynyl-containing compounds suggest its potential in this field. The high quantum yields and good photoluminescence of similar ethynyl-linked π-conjugated molecules indicate that this compound could serve as an efficient gain medium in dye lasers researchgate.net.
The nonlinear optical (NLO) properties of carbazole derivatives also play a role in their potential for laser applications. Studies on carbazole-based compounds have shown significant NLO responses, which are essential for applications like optical switching and frequency conversion in laser systems du.ac.ir. The investigation of these properties in this compound could open up new avenues for its use in advanced laser technologies.
Integration into Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics, and the performance of these devices is highly dependent on the charge transport properties of the organic semiconductor used acs.org. Carbazole-based materials are well-regarded for their hole-transporting capabilities and have been extensively used in the active layers of OFETs researchgate.netresearchgate.net. The incorporation of ethynyl groups into the molecular structure can significantly influence the electronic and charge transport properties of these materials.
The charge carrier mobility is a key metric for OFETs. In 9-(2-ethylhexyl)carbazole, a liquid carbazole derivative, a hole mobility of 4×10⁻⁶ cm²/Vs has been measured, which is higher than that of poly(N-vinylcarbazole) (PVK) researchgate.net. This enhancement is attributed to a larger transfer integral and modified distribution of excimer trapping sites researchgate.net. The rigid ethynyl group in this compound could potentially lead to more ordered molecular packing in thin films, which is generally favorable for higher charge carrier mobility.
The table below summarizes the hole mobility of some carbazole derivatives, providing a context for the potential performance of this compound in OFETs.
| Compound | Hole Mobility (cm²/Vs) | Measurement Conditions |
| 9-(2-ethylhexyl)carbazole | 4×10⁻⁶ | Applied electric field of 2.5×10⁵ V/cm |
| Poly(N-vinylcarbazole) (PVK) | 6×10⁻⁷ | Applied electric field of 2.5×10⁵ V/cm |
| C12CzT2 | 3.6 × 10⁻² | Solution-fabricated OFET |
| C12CzT2 on phenyl-SAM | 1.2 × 10⁻¹ | Solution-fabricated OFET |
Data sourced from multiple studies for comparative purposes.
Exploration of Two-Photon Absorption Properties
Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D microfabrication, photodynamic therapy, and high-resolution imaging nih.gov. Carbazole derivatives have emerged as promising materials for TPA due to their tunable electronic structures and strong fluorescence researchgate.netresearchgate.netnih.gov. The introduction of an ethynyl group can enhance the TPA cross-section by extending the π-conjugation and facilitating intramolecular charge transfer.
A study on a newly synthesized carbazole derivative, 3,6-bis(pyridin-4-ylethynyl)-9-methyl-carbazole (BEMC), demonstrated significant nondegenerate two-photon absorption (ND-TPA) properties researchgate.net. The ND-TPA cross-sections were found to be at least twofold larger than the degenerate TPA cross-sections, a phenomenon attributed to intermediate state resonance enhancement researchgate.net. This highlights the potential of ethynyl-substituted carbazoles, like this compound, as effective TPA materials.
The TPA cross-section is a measure of the efficiency of two-photon absorption. For a series of quinolinium-carbazole derivatives, TPA cross-sections in the range of 491-515 GM have been reported nih.gov. These values are significantly higher than those of some other fluorescent probes, indicating the strong TPA response of the carbazole moiety when appropriately functionalized nih.gov.
The table below presents the TPA cross-sections of several carbazole derivatives, illustrating the range of values that can be achieved and providing a benchmark for the potential TPA properties of this compound.
| Compound | TPA Cross-Section (GM) | Excitation Wavelength (nm) |
| 3-(N-methyl-4-ethylquinolinium iodide)-9-ethylcarbazole (M4) | 491 | Not Specified |
| 3-(N-methyl-4-ethylquinolinium iodide)-9-ethylcarbazole (H2) | 515 | Not Specified |
| 3-(N-methyl-4-ethylquinolinium iodide)-9-ethylcarbazole (H4) | 512 | Not Specified |
| Quinoidal Diazaacene-Bithiophene Derivative (BT-0) | up to 51770 | ~850-950 |
GM (Goeppert-Mayer unit): 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ Data sourced from multiple studies for comparative purposes. nih.govnih.gov
The investigation into the TPA properties of this compound and its derivatives is an active area of research, with the potential to yield advanced materials for a variety of nonlinear optical applications.
Integration into Advanced Functional Materials
Conjugated Polymers and Hyperbranched Polymers
The carbazole (B46965) unit is frequently integrated into the backbones of conjugated polymers to enhance their thermal stability, and charge-transporting capabilities. The ethynyl (B1212043) group on the 9-position provides a versatile handle for polymerization reactions, such as Sonogashira and Heck coupling, enabling the synthesis of well-defined linear, branched, and crosslinked polymer networks.
Nano-structured conjugated polymers containing carbazole derivatives have been synthesized to create materials with controlled porosity and morphology. One approach involves the synthesis of an AB₂-type monomer which is then polymerized. For instance, the monomer 3-((3,5-dibromo-4-(octyloxy)phenyl)ethynyl)-6-ethynyl-9-octyl-9H-carbazole (PECz) was created and subsequently polymerized via a Sonogashira reaction. This process yielded a hyperbranched conjugated prepolymer (hb-PPECz) with terminal bromine (-Br) groups nih.gov.
The photophysical and electrochemical characteristics of this prepolymer were investigated. In a tetrahydrofuran (B95107) (THF) solution, the maximum absorption and emission wavelengths were found to be 313 nm and 483 nm, respectively. The key energy levels of the hb-PPECz prepolymer were also determined, as detailed in the table below nih.gov.
| Property | Value |
| Optical Energy Bandgap (Eg) | 2.98 eV |
| Highest Occupied Molecular Orbital (HOMO) | -5.81 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.83 eV |
Table 1: Electrochemical Properties of hb-PPECz Prepolymer nih.gov
The synthesis strategy for these nano-structured polymers is influenced by factors such as the concentration of the prepolymer and the presence of dispersants. Lower concentrations of the hyperbranched prepolymer were found to be advantageous for producing nano-structured materials nih.gov.
To create stable, porous networks, post-crosslinking strategies are often employed on precursor polymers. Following the synthesis of the hyperbranched prepolymer hb-PPECz, a post-crosslinking Heck reaction was performed using divinylbenzene (B73037) as the crosslinker. This step transformed the prepolymer into a porous crosslinked conjugated polymer, designated c-PPECz nih.gov.
The morphology and porosity of the final material are highly dependent on the reaction conditions during the crosslinking step. Research has shown that the concentration of the prepolymer (hb-PPECz) and the addition of a dispersant, such as polyvinylpyrrolidone (B124986) (PVP K-30), have significant effects nih.gov. For example, using a 1 wt/v% concentration of hb-PPECz in the presence of PVP resulted in the formation of nearly spherical nanoparticles (200-300 nm in size). These nanoparticles, referred to as c-PPECz-5, exhibited a porous structure with the following properties nih.gov:
| Property | Value |
| BET Surface Area | 10.7781 m²·g⁻¹ |
| Pore Volume | 0.0108 cm³·g⁻¹ |
| Average Pore Size | 4.0081 nm |
| Percentage of Pores < 10 nm | 94.47% |
Table 2: Porosity Characteristics of c-PPECz-5 Nanoparticles nih.gov
This strategy demonstrates how the reactive ends of a carbazole-containing prepolymer can be utilized to build robust, porous networks with tailored structural properties. Such materials are of interest for applications in catalysis, adsorption, and separation.
Electrochemical polymerization is a powerful technique for fabricating thin films of conducting polymers directly onto an electrode surface. Carbazole and its derivatives are well-suited for this method due to their favorable oxidation potentials mdpi.comrsc.org. The process typically begins with the oxidation of the carbazole monomer to form an unstable radical cation mdpi.com. These radical cations then couple to form dimers (most commonly 3,3'-bicarbazyl), which are subsequently oxidized to continue the polymer chain growth, ultimately depositing a solid film on the electrode mdpi.com.
Studies on various N-substituted carbazoles show that the nature of the substituent at the 9-position influences the polymerization process and the properties of the resulting polymer film frontiersin.org. For example, the electropolymerization of 9H-carbazol-9-ylpyrene was successfully carried out to produce a polymer film (PMCzP) with distinct electrochromic properties, changing from light yellow in its neutral state to grayish-green when oxidized electrochemsci.orgresearchgate.net. Similarly, the electrochemical oxidation of 2-(9H-carbazol-9-yl)acetic acid in combination with carbazole monomers has been used to create copolymer films. The ratio of the two monomers was found to significantly impact the stiffness, morphology, and electroactivity of the resulting films mdpi.com.
Optimal conditions for the electropolymerization of carbazole have been identified as using an acetonitrile (B52724) solution with lithium perchlorate (B79767) as the supporting electrolyte at a monomer concentration of 10⁻² M frontiersin.org. The resulting polycarbazole films are often thick, green-colored, and exhibit high electrochemical activity frontiersin.org.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The rigid and geometrically well-defined nature of the carbazole scaffold makes it an excellent building block for the construction of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) researchgate.netrsc.org. In this context, carbazole derivatives are designed as organic linkers or ligands that connect to form extended 1D, 2D, or 3D networks researchgate.net.
The design of functional MOFs and COFs relies heavily on the strategic selection of organic ligands rsc.org. Carbazole-based ligands are attractive due to their inherent electronic properties, thermal stability, and potential for luminescence mdpi.comnih.gov. Ligands are typically functionalized with coordinating groups, such as carboxylic acids or pyridyls, which bind to metal ions or clusters to form the nodes of the framework mdpi.comrsc.orgnih.govacs.org.
For example, a tricarboxylic acid ligand, 4,4′-(9-(4′-carboxy-[1,1′-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid (H₃CBCD), was synthesized and reacted with Cd(II) ions to construct a Cd-based luminescent MOF rsc.org. In another instance, a Fe-MOF was synthesized using 4,4′,4″-(9H-carbazole-3,6,9-triyl)-tribenzoic acid (H₃L) as the ligand, creating a 3D framework with a high specific surface area suitable for gas separation jlu.edu.cn.
In the realm of COFs, which are constructed exclusively from organic building blocks linked by strong covalent bonds, carbazole units provide an electron-rich π-conjugated system. Two-dimensional imine-linked COFs have been designed using a 9H-carbazole tetratopic aldehyde and linear aromatic diamines. These materials exhibit distorted hexagonal channel pores and significant porosity acs.org. The incorporation of the electron-rich carbazole units allows for reversible pH-dependent protonation, leading to observable colorimetric changes acs.org.
A significant area of research is the development of luminescent MOFs (LMOFs) for chemical sensing applications researchgate.net. The inherent fluorescence of the carbazole moiety can be imparted to the entire framework, making these materials sensitive probes for various analytes mdpi.comdoaj.org. The porous structure of the MOF allows analytes to enter the framework and interact with the carbazole ligands, often resulting in a change in the fluorescence emission, such as quenching or enhancement nih.gov.
Carbazole-based MOFs have been successfully employed as fluorescent sensors for the detection of nitroaromatic compounds, which are common explosives and pollutants mdpi.comrsc.orgnih.gov. For instance, two zinc-based MOFs (Zn-M₁ and Zn-M₂) were constructed using a 4-(3,6-Dipyridyl-9H-carbazol-9-yl) benzaldehyde (B42025) ligand. These MOFs exhibited strong luminescent emissions and were capable of selectively detecting picric acid at low concentrations, with Zn-M₁ showing a detection limit of 8.17 × 10⁻⁷ M mdpi.com. The quenching mechanism is often attributed to a combination of effects, including photo-induced electron transfer (PET) and Förster resonance energy transfer (FRET) between the electron-rich carbazole framework and the electron-deficient nitroaromatic analyte mdpi.comresearchgate.netdoaj.org.
In another study, a carbazolyl-decorated zirconium-based MOF (Cz-MOF-2) was synthesized that displayed a high fluorescent quantum yield of 88%. This material demonstrated excellent sensitivity for detecting organic contaminants like 2,6-dichloro-4-nitroaniline (B1670479) (DCN) with a detection limit of 3.37 × 10⁻⁷ M nih.gov. Furthermore, rare-earth MOFs (RE-MOFs) incorporating a carbazole-based ligand have been designed for applications in tunable white-light emission and temperature sensing acs.org.
Materials for Electrochromic Supercapacitors
Carbazole-based polymers are recognized as promising materials for electrochromic applications and supercapacitors due to their excellent redox stability, high charge carrier mobility, and distinct color changes upon oxidation and reduction. mdpi.comnih.gov These polymers can be functionalized at various positions on the carbazole ring to tune their properties. mdpi.com While polymers derived specifically from 9-ethynyl-9H-carbazole are not extensively documented in the context of electrochromic supercapacitors, the broader class of carbazole-containing polymers has shown significant potential.
Electrochromic supercapacitors are devices that combine energy storage with a visual indication of the charge state. Carbazole-based porous polymers have been investigated as electrode materials for such devices. researchgate.netresearchgate.net For instance, hyper-crosslinked polycarbazole, when carbonized, has demonstrated good specific capacitance, reaching 215 F/g at a current density of 0.5 A/g. researchgate.net Other research has explored poly(9H-carbazole-9-carbothioic dithioperoxyanhydride) films, which exhibited a double-layer capacitance of 571 µF. frontiersin.org
The incorporation of acetylene (B1199291) linkages, which would be characteristic of polymers made from this compound, has been shown to be beneficial. A study on a carbazole dimer functionalized with a diacetylene bridge reported a high specific capacitance of 398 F/g, highlighting the potential of such structures in pseudo-capacitive energy storage. epa.gov The combination of the redox-active carbazole units with a conjugated polyacetylene backbone could theoretically lead to materials with both high charge storage capacity and desirable electrochromic properties, though this remains an area for further research.
Photoinitiators and Photosensitizers in Photopolymerization
The carbazole scaffold is a highly versatile and efficient component in the design of photoinitiating systems for polymerization. researchgate.netepa.gov Carbazole derivatives are prized for their photochemical stability, low cost, and the ease with which they can be functionalized to absorb light at different wavelengths, including near-UV and visible light. researchgate.netmaastrichtuniversity.nl They can act as high-performance photoinitiators or as photosensitizers, which absorb light and transfer energy to another molecule to initiate the polymerization process. researchgate.netmdpi.com
In many systems, carbazole derivatives are used in combination with other compounds, such as iodonium (B1229267) salts or amines, to form highly reactive initiating species (radicals or cations) upon light exposure. nih.govnih.gov These multi-component systems are capable of initiating both free radical polymerization (FRP) of acrylates and cationic polymerization (CP) of epoxides, making them suitable for producing complex polymer networks. nih.gov
Research has demonstrated that newly synthesized carbazole derivatives can exhibit significantly better initiating abilities than commercial photoinitiators. maastrichtuniversity.nlresearcher.life The efficiency of these carbazole-based systems is closely linked to their light absorption properties; derivatives with stronger absorption at the wavelength of the light source tend to be more effective. nih.gov The performance of several novel carbazole derivatives (Cd1-Cd7) has been evaluated for the polymerization of (meth)acrylates (FRP) and epoxides (CP) under LED irradiation at 405 nm.
The data below showcases the final monomer conversion percentages achieved using different carbazole derivatives as part of a two-component photoinitiating system with an iodonium salt.
Table 1: Performance of Carbazole Derivatives in Free Radical Polymerization (FRP) Polymerization of BisGMA/TEGDMA blend under 405 nm LED irradiation. The photoinitiating system consists of the carbazole derivative and an iodonium salt (Iod).
| Photoinitiator System | Final Acrylate Conversion (%) |
| Cd1 / Iod | 55% |
| Cd2 / Iod | 45% |
| Cd3 / Iod | 40% |
| Cd4 / Iod | 45% |
| Cd5 / Iod | 50% |
| Cd7 / Iod | 55% |
Data sourced from a study on novel carbazole skeleton-based photoinitiators, which details the performance of seven derivatives in photopolymerization reactions. nih.gov
Table 2: Performance of Carbazole Derivatives in Cationic Polymerization (CP) Polymerization of EPOX monomer under 405 nm LED irradiation. The photoinitiating system consists of the carbazole derivative and an iodonium salt (Iod).
| Photoinitiator System | Final Epoxide Conversion (%) |
| Cd1 / Iod | 50% |
| Cd2 / Iod | 40% |
| Cd3 / Iod | 35% |
| Cd4 / Iod | 40% |
| Cd5 / Iod | 45% |
| Cd7 / Iod | 50% |
Data sourced from the same study, highlighting the versatility of these carbazole systems for different polymerization mechanisms. nih.gov
These results demonstrate that by modifying the carbazole structure, high final monomer conversions can be achieved, making these compounds excellent candidates for applications such as 3D printing and the creation of specialized polymer materials. maastrichtuniversity.nlnih.gov
Sensing and Chemo Sensing Applications
Development of Fluorescent Sensors
The carbazole (B46965) moiety serves as an effective fluorophore in various sensing systems. Functionalization at the 9-position with groups capable of interacting with specific analytes allows for the construction of sensors that signal binding events through changes in fluorescence intensity or wavelength.
Selective Ion Sensing (e.g., Cyanide Ion)
Carbazole derivatives have been successfully employed as fluorescent chemosensors for the detection of various anions through mechanisms involving hydrogen bonding or specific chemical reactions. nih.gov While direct studies on 9-ethynyl-9H-carbazole for cyanide sensing are specific, the broader family of carbazole-based sensors demonstrates significant potential. For instance, sensors incorporating a carbazole unit can recognize cyanide (CN⁻) in aqueous media, often leading to a distinct colorimetric or fluorometric response. rsc.org
One strategy involves the nucleophilic addition of cyanide to an electron-deficient part of the sensor molecule, which disrupts an intramolecular charge transfer (ICT) pathway and "turns on" the fluorescence of the carbazole fluorophore. rsc.org In other systems, the interaction is based on hydrogen bonding between the carbazole N-H proton (or other hydrogen bond donors on the molecule) and the anion. nih.gov Hydroxycarbazole derivatives, for example, exhibit a "turn-on" fluorescence response in the presence of anions like fluoride (B91410) and cyanide, attributed to the formation of hydrogen bonds that enhance the sensor's fluorescence. nih.gov These examples underscore the utility of the carbazole framework in designing sensors for toxic anions like cyanide.
pH Sensing Capabilities
The development of fluorescent pH sensors is crucial for monitoring biological and chemical processes. Carbazole derivatives functionalized at the 9-position have shown significant pH-dependent fluorescence, making them suitable candidates for pH sensing applications. The sensitivity to pH often arises from the protonation or deprotonation of a functional group attached to the carbazole core, which in turn affects the photophysical properties of the fluorophore.
For example, carbazole-based boronic acid sensors, where the phenylboronic acid group is attached at the 9-position, exhibit fluorescence that is highly dependent on pH. nih.govresearchgate.net These sensors can operate through a novel donor-photoinduced electron transfer (d-PeT) mechanism, showing diminished emission at acidic pH and intensified fluorescence at neutral or basic pH. nih.gov The fluorescence modulation efficiency can be significant, with some designs showing up to a 10-fold enhancement in emission intensity when moving from acidic to neutral pH. The pH sensitivity of other 9-substituted carbazole derivatives, such as 9-benzyl-9H-carbazole, has also been noted, where changes in pH affect the stability and fluorescence of the molecule. clockss.org This demonstrates that modification at the 9-position is a viable strategy for creating effective fluorescent pH probes.
Detection of Nitroaromatic Compounds (e.g., Picric Acid)
Fluorescent detection of nitroaromatic compounds, which are common components of explosives, is a critical area of research for security and environmental monitoring. The electron-rich nature of the carbazole ring makes it an excellent donor for forming charge-transfer complexes with electron-deficient nitroaromatics like picric acid (2,4,6-trinitrophenol). This interaction typically leads to significant fluorescence quenching, providing a clear signal for detection. rsc.orgrsc.org
The sensing mechanism involves the formation of a ground-state complex between the carbazole derivative and the nitroaromatic compound. nih.gov This complex formation effectively quenches the fluorescence of the carbazole fluorophore. The sensitivity and selectivity of these sensors can be very high. For instance, carbazole itself can detect picric acid with a low limit of detection (LOD). rsc.org Metal-organic frameworks (MOFs) built from carbazole-based ligands have also been developed as highly sensitive fluorescent probes for picric acid, with LOD values in the micromolar range. mdpi.com
| Sensor System | Analyte | Quenching Constant (Ksv, M⁻¹) | Limit of Detection (LOD) | Mechanism |
|---|---|---|---|---|
| Carbazole (CBz) | Picric Acid | Not Specified | Low (Specific value not provided) rsc.org | Static Quenching, Ground-State Complex rsc.orgnih.gov |
| Zn-Carbazole MOF (Zn-M₁) | Picric Acid | Not Specified | 0.817 µM mdpi.com | IFE, FRET, PET mdpi.com |
| Polyaniline-Ag Composite | Picric Acid (TNP) | 1.037 x 10⁵ | 0.558 µM mdpi.com | Photoinduced Electron Transfer (PET) mdpi.com |
Mechanistic Studies of Sensing Phenomena
Understanding the underlying mechanisms of sensor response is fundamental to designing more efficient and selective chemosensors. For carbazole-based fluorescent probes, Photoinduced Electron Transfer (PET) is a dominant mechanism, and the sensor's performance is typically evaluated using well-established spectroscopic techniques.
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced Electron Transfer (PET) is a primary mechanism governing the function of many fluorescent sensors. nih.gov In a typical PET sensor, the system consists of a fluorophore (like carbazole) linked to a receptor unit (the analyte binding site). In the "off" state, electron transfer occurs between the receptor and the excited fluorophore, quenching the fluorescence. Upon analyte binding, the electron-donating or -accepting ability of the receptor is altered, inhibiting the PET process and "turning on" the fluorescence.
In the context of carbazole-based sensors for nitroaromatics, the electron-rich carbazole acts as the donor and the electron-deficient picric acid acts as the acceptor. Upon excitation of the carbazole fluorophore, an electron is transferred to the LUMO of the picric acid, leading to fluorescence quenching. mdpi.com This PET process is a key factor in the high sensitivity of carbazole derivatives towards nitroaromatic compounds. mdpi.com Similarly, in pH sensors based on 9-substituted carbazoles, the protonation state of the receptor modulates the PET process. In d-PeT systems, the carbazole fluorophore itself acts as the electron donor to the protonated receptor, leading to quenching at low pH. nih.govresearchgate.net
Spectrophotometric and Spectrofluorimetric Sensing Methods
The evaluation of fluorescent sensors relies heavily on spectrophotometric and spectrofluorimetric methods. UV-Vis absorption spectroscopy (spectrophotometry) is used to study the formation of ground-state complexes between the sensor and the analyte. Changes in the absorption spectra upon addition of an analyte can confirm interactions and are used in binding studies, for example, with carbazole-based anion sensors. chemrxiv.orgmdpi.com
Spectrofluorimetry is the primary tool for quantifying the performance of these sensors. Fluorescence titration experiments, where the emission spectrum of the sensor is recorded upon incremental addition of the analyte, are standard practice. clockss.org The data from these titrations are used to determine key parameters such as sensitivity and binding affinity. For sensors that operate via fluorescence quenching, the data are often analyzed using the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (analyte), respectively, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. nih.gov A linear Stern-Volmer plot indicates a single quenching mechanism, either static (ground-state complex formation) or dynamic (collisional). nih.gov These methods allow for the precise determination of the limit of detection (LOD) and provide insight into the sensor-analyte interaction mechanism. mdpi.com
An article focusing on the electrochemical sensor development of this compound cannot be generated as requested. Extensive searches for scientific literature detailing the application of "this compound" in the development of electrochemical sensors did not yield any specific research findings.
The performed searches on "this compound electrochemical sensor development," "electrochemical sensing applications of this compound," and "this compound based sensors for analyte detection," along with broader queries into its electrochemical properties and the applications of its polymer, did not provide the necessary information to fulfill the request. The search results consistently referred to other carbazole derivatives and their uses in various sensing applications, but lacked any mention of "this compound" in the context of electrochemical sensor development.
Therefore, without any data on its use as an electrochemical sensor, including details on analytes detected, performance metrics such as detection limits and sensitivity, or the principles of sensor operation, it is not possible to generate the requested scientifically accurate and detailed content for the specified section.
Future Research Directions and Perspectives
Innovation in Synthetic Methodologies for Enhanced Control and Efficiency
While established methods for the synthesis of 9-ethynyl-9H-carbazole exist, ongoing research is focused on developing more efficient, scalable, and environmentally friendly synthetic routes. Innovations in catalytic systems and reaction conditions are key to achieving greater control over the synthesis and enabling the production of highly pure materials for advanced applications.
One of the most prominent methods for the synthesis of ethynyl-substituted carbazoles is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orgjk-sci.commdpi.comlibretexts.org This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgjk-sci.com For the synthesis of this compound, this typically involves the reaction of a halogenated carbazole (B46965) derivative with a protected acetylene (B1199291) source, followed by deprotection. Recent advancements in this area focus on the development of more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. mdpi.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A one-pot synthesis of 9H-carbazoles has been developed using a microwave-assisted palladium-catalyzed tandem reaction, which significantly reduces reaction time and employs a magnetically recoverable nanocatalyst. organic-chemistry.org The application of such techniques to the synthesis of this compound could offer a more sustainable and efficient production method.
Another area of innovation lies in the direct ethynylation of the carbazole nucleus. This approach avoids the pre-functionalization of the carbazole ring with a halogen, thus reducing the number of synthetic steps. Catalytic methods for the direct C-H functionalization of aromatic compounds are a rapidly developing field, and their application to carbazole could provide a more atom-economical route to this compound. rsc.org
| Synthetic Method | Key Features | Potential for Innovation |
| Sonogashira Coupling | Palladium and copper co-catalyzed cross-coupling of a halo-carbazole with a terminal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.commdpi.comlibretexts.org | Development of more active and stable catalysts, milder reaction conditions, and lower catalyst loadings. mdpi.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates and improve yields. organic-chemistry.org | Application to the synthesis of this compound for faster and more efficient production. |
| Direct C-H Ethynylation | Catalytic functionalization of the C-H bond of carbazole with an ethynyl (B1212043) group. rsc.org | Development of selective and efficient catalysts for direct ethynylation, providing a more atom-economical route. |
Strategies for Further Improving Optoelectronic Device Performance
Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties and high triplet energy, which makes them suitable as host materials for phosphorescent emitters. rsc.orgmdpi.com The introduction of the ethynyl group in this compound offers opportunities to further tune the electronic properties and device performance.
One strategy to improve OLED performance is to design host materials with balanced charge transport properties. While carbazole is an excellent hole transporter, modifying the this compound structure with electron-transporting moieties can lead to ambipolar materials with improved charge balance in the emissive layer. This can result in higher recombination efficiency and reduced efficiency roll-off at high brightness. rsc.org
The triplet energy of the host material is a critical parameter in phosphorescent OLEDs. A novel "Ring-expansion" strategy has been proposed to optimize traditional host molecular structures, which could be applied to this compound derivatives to increase their triplet energy and improve the efficiency of blue phosphorescent OLEDs. rsc.org By systematically investigating the effect of different substituents on the carbazole core, it is possible to fine-tune the optoelectronic properties and achieve higher device performance. rsc.org
The use of this compound as a building block for emissive materials is another promising direction. By extending the conjugation through the ethynyl group, it is possible to create deep-blue emitters with high fluorescence quantum yields. The fabrication of non-doped OLEDs with such materials has the potential for simplified device architectures and improved operational stability. nih.gov
| Device Type | Strategy | Performance Metric | Research Finding |
| Phosphorescent OLED | Use of carbazole derivatives as host materials. rsc.orgmdpi.comrsc.org | External Quantum Efficiency (EQE), Power Efficiency | A blue OLED with a high power efficiency of 21.7 lm W⁻¹ and a low driving voltage of 3.40 V was realized by optimizing carbazole-based host materials. rsc.org A blue device with a 15 wt.% doping ratio of a phosphorescent emitter in a carbazole-based host exhibited a high external quantum efficiency of 10.3%. nih.gov |
| Organic Field-Effect Transistor (OFET) | Investigation of charge transport in carbazole dendrimers. uq.edu.au | Hole Mobility | Hole mobility in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ was observed for solution-processed amorphous thin films of carbazole dendrimers. uq.edu.au |
| Deep-Blue OLED | Use of carbazole derivatives as emissive materials. nih.gov | Color Purity (CIE coordinates) | A non-doped carbazole-based device displayed a deep-blue emission with CIE coordinates of (0.15, 0.06). nih.gov |
Design of Novel Sensors with Enhanced Selectivity and Sensitivity
The carbazole moiety is an excellent fluorophore, and its fluorescence properties can be modulated by the presence of analytes, making carbazole derivatives attractive candidates for chemical sensors. The ethynyl group in this compound can act as a binding site or a linker to attach specific recognition units, enabling the design of highly selective and sensitive sensors for various analytes.
Carbazole-based fluorescent sensors have been developed for the detection of metal ions such as Cu²⁺ and Fe³⁺. clockss.orgnih.gov The design of these sensors often involves the incorporation of a chelating agent that can selectively bind to the target metal ion. The binding event then perturbs the electronic structure of the carbazole fluorophore, leading to a change in its fluorescence intensity or wavelength. The ethynyl group can be used to conjugate such chelating moieties to the carbazole core.
The development of anion sensors is another important area of research. Carbazole derivatives have been shown to act as colorimetric anion sensors, where the binding of an anion to the sensor molecule results in a visible color change. nih.gov The ethynyl group can participate in hydrogen bonding interactions with anions or can be functionalized with anion recognition units to enhance selectivity.
Future research in this area will focus on the development of sensors with higher selectivity for specific analytes in complex matrices. This can be achieved through the rational design of the recognition unit and the optimization of the interaction between the sensor and the analyte. The use of theoretical calculations can aid in the design of new sensor molecules with improved performance.
| Analyte | Sensing Mechanism | Detection Limit | Key Finding |
| Copper (II) ions | Fluorescence quenching | - | A fluorescent sensor based on 9-ethyl-9H-carbazole and di-2-picolylamine was designed for the selective detection of Cu²⁺. clockss.org |
| Iron (III) and Copper (II) ions | Fluorescence enhancement | 4.23 x 10⁻⁶ M for Fe³⁺, 5.67 x 10⁻⁶ M for Cu²⁺ | A carbazole-based Schiff-base was developed as a multi-functional fluorescent chemosensor for the selective recognition of Fe³⁺ and Cu²⁺ ions. nih.gov |
| Cerium (III) ions | Fluorescence enhancement | 7.269 x 10⁻⁶ M | A novel ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate fluorescent chemosensor was developed to recognize Ce(III). clockss.org |
| Anions | Colorimetric change | - | Rear substitution of 1,8-diamidocarbazole with two nitro groups converted the receptor into a colorimetric anion sensor. nih.gov |
Exploration of New Material Architectures and Multifunctional Systems
The rigid structure and reactive ethynyl group of this compound make it an ideal building block for the construction of well-defined, porous, and functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). wikipedia.orgmdpi.com These materials have a wide range of potential applications, including gas storage, separation, catalysis, and sensing.
MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org By using this compound or its derivatives as the organic linker, it is possible to create MOFs with tailored pore sizes and functionalities. The carbazole units can impart desirable electronic properties to the framework, while the pores can be used for the selective adsorption of guest molecules.
COFs are a class of porous polymers with crystalline structures formed by the covalent bonding of organic building blocks. mdpi.com The use of this compound in the synthesis of COFs can lead to materials with high thermal stability, permanent porosity, and interesting optoelectronic properties. The ethynyl groups can undergo various coupling reactions to form the extended framework of the COF.
Furthermore, this compound can be used as a monomer for the synthesis of functional polymers. beilstein-journals.org The polymerization of the ethynyl group can lead to conjugated polymers with interesting electronic and optical properties. These polymers can be used in a variety of applications, including organic electronics and sensors. The ability to functionalize the carbazole ring allows for the fine-tuning of the polymer properties.
| Material Architecture | Building Block/Linker | Key Properties | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Carbazole-based dicarboxylate linkers | Crystalline, porous, high surface area | Gas storage, separation, catalysis, sensing wikipedia.org |
| Covalent Organic Frameworks (COFs) | Carbazole-based tetraaldehyde and diamine building blocks | Crystalline, porous, chemically stable, acidochromic response | Humidity control, gas storage, catalysis mdpi.com |
| Hyper-cross-linked Polymers (HCPs) | 9-phenylcarbazole monomer with a cross-linker | Microporous, high thermal stability, high surface area | CO₂ uptake, gas storage beilstein-journals.org |
Q & A
Q. What are the recommended synthetic methodologies for 9-ethynyl-9H-carbazole and its derivatives?
The synthesis of this compound derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Nucleophilic alkylation : Carbazole reacts with alkyl halides (e.g., 1,4-dibromobutane) in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), yielding intermediates such as 9-(4-bromobutyl)-9H-carbazole. This intermediate can undergo further functionalization (e.g., esterification or ethynylation) .
- Electrophilic substitution : Ethynyl groups can be introduced via Sonogashira coupling or alkyne addition to pre-functionalized carbazole scaffolds. For instance, 9H-carbazole-9-ethanol can be derivatized to 2-(9H-carbazol-9-yl)ethyl methacrylate for polymerization studies .
- Thermal condensation : Reactions with ketones or aldehydes (e.g., 4-fluoroacetophenone) under basic conditions (K₂CO₃) yield derivatives like 1-(4-(9H-carbazol-9-yl)phenyl)ethanone .
Q. Which characterization techniques are essential for structural confirmation of this compound?
- X-ray crystallography : Critical for resolving bond lengths (e.g., C≡C bond at ~1.20 Å) and intermolecular interactions (e.g., π-π stacking distances of 3.4–3.6 Å). and provide detailed crystallographic data, including space group (e.g., orthorhombic P2₁2₁2₁) and refinement parameters (R = 0.055) .
- Spectroscopy :
- NMR : Confirm substitution patterns (e.g., ethynyl proton signals at δ ~2.5–3.0 ppm).
- FTIR : Identify alkyne stretches (~2100 cm⁻¹) and aromatic C–H vibrations.
- Mass spectrometry : Validate molecular weight (e.g., m/z = 209.3 for 9H-carbazole-9-ethanol derivatives) .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in tightly sealed containers in dry, ventilated areas away from ignition sources. Ground equipment to prevent electrostatic discharge .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous washing to prevent environmental release .
Advanced Research Questions
Q. How do substituent positions on the carbazole ring influence optoelectronic properties in device applications?
Substituent placement (e.g., C-3 vs. C-6) significantly impacts photoluminescence quantum yield (PLQY) and charge transport:
- Methoxy groups at C-3/C-6 : Enhance PLQY (up to 53% in solid films) due to reduced aggregation-caused quenching. They also lower ionization potentials (~5.75 eV), improving hole injection in OLEDs .
- tert-Butyl groups : Improve solubility and thin-film morphology, enabling balanced hole/electron mobilities (>10⁻⁴ cm² V⁻¹ s⁻¹) in organic light-emitting diodes (OLEDs) .
- Ethynyl groups : Extend π-conjugation, red-shifting emission spectra. However, steric hindrance may reduce electropolymerization efficiency .
Q. What experimental challenges arise in the electropolymerization of carbazole derivatives, and how can they be mitigated?
- Oxidation potential mismatch : Co-monomer pairs (e.g., carbazole-thiophene) may require tailored solvents (e.g., acetonitrile with 0.1 M TBAPF₆) to align redox potentials. Cyclic voltammetry (CV) should optimize scan rates (e.g., 50 mV/s) to prevent over-oxidation .
- Film adhesion : Poor adhesion on electrodes (e.g., carbon fiber) can be addressed by pre-functionalizing surfaces with anchoring groups (e.g., –COOH) .
- Charge recombination : Impedance spectroscopy (EIS) models (e.g., Randles circuit) can identify resistive/capacitive losses, guiding dopant selection (e.g., EDOT for enhanced conductivity) .
Q. How can contradictory crystallographic data be resolved when analyzing carbazole derivatives?
- Validation with multiple techniques : Cross-check XRD data with DFT-optimized structures (bond angles, torsion) and spectroscopic results (e.g., NMR coupling constants) .
- Refinement software : Use SHELX (e.g., SHELXL-2018) for high-resolution refinement. Adjust parameters like wR2 and S (goodness-of-fit) to resolve disordered regions .
- Temperature-dependent studies : Variable-temperature XRD can clarify thermal motion artifacts, especially for flexible ethynyl side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
